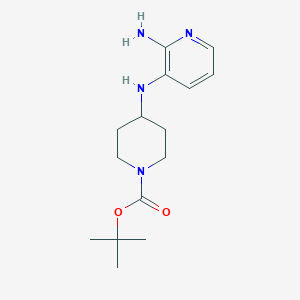
2-Amino-1-(3-bromophenyl)ethanol
Overview
Description
2-Amino-1-(3-bromophenyl)ethanol is a compound that has been studied in the context of its potential applications in pharmaceutical synthesis and heterocyclic compound formation. It is related to compounds that have been investigated for their enantioselective synthesis and their use in the creation of new adrenergic agents and isoquinoline derivatives.
Synthesis Analysis
The synthesis of related compounds has been explored through various methods. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved using lipase-catalyzed reactions, with hydrolysis yielding the best enantioselectivity . This indicates that enzymatic methods can be effective for the synthesis of chiral amino alcohols. Additionally, the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, a compound similar to 2-Amino-1-(3-bromophenyl)ethanol, was investigated through hydrolysis and catalytic hydrogenolysis, demonstrating a pathway for the creation of such compounds . Furthermore, the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines using a Cr/photoredox dual catalytic system has been reported, which could potentially be applied to the synthesis of 2-Amino-1-(3-bromophenyl)ethanol .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(3-bromophenyl)ethanol and its derivatives is characterized by the presence of an amino group and a bromophenyl group attached to an ethanol backbone. This structure is key to its reactivity and potential for forming heterocyclic compounds. The presence of the bromine atom makes it a suitable candidate for further functionalization through nucleophilic substitution reactions.
Chemical Reactions Analysis
The chemical reactivity of 2-Amino-1-(3-bromophenyl)ethanol derivatives has been explored in the context of cyclization reactions. Phenolic cyclization of related compounds has been used to synthesize various heterocyclic structures, such as tetrahydro-1,1-spiroheterocycloisoquinolines and tetrahydroisoquinolines . These reactions typically occur at positions ortho or para to phenolic hydroxy groups, suggesting that the position of substituents on the phenyl ring can influence the outcome of cyclization reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Amino-1-(3-bromophenyl)ethanol are not detailed in the provided papers, the properties of similar compounds can be inferred. Amino alcohols generally have higher boiling points than their corresponding alcohols due to the presence of both hydroxyl and amino groups, which can form hydrogen bonds. The bromine atom in the molecule would contribute to its overall molecular weight and could affect its solubility in organic solvents. The compound's reactivity in chemical synthesis suggests that it is a versatile intermediate that can undergo various transformations, including enantioselective processes and cyclization reactions.
Scientific Research Applications
Organic Synthesis Applications :
- "2-Amino-1-(3-bromophenyl)ethanol" has been explored in the synthesis of α-bromohydrins, which are intermediates in creating new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
- This compound plays a role in the copper-catalyzed direct amination of ortho-functionalized haloarenes, leading to the synthesis of ortho-functionalized aromatic amines (Zhao, Fu, & Qiao, 2010).
- It has been used in the synthesis of norphenylephrine derivatives for isoquinoline syntheses, contributing to the creation of various heterocyclic compounds (Kametani et al., 1970).
Pharmaceutical Development :
- Research has indicated its application in the synthesis of beta-adrenergic blocking agents, contributing to the development of cardiovascular drugs (Large & Smith, 1980).
- It's involved in the synthesis of key intermediates for drugs such as aprepitant, showing potential in the creation of aromatic chiral alcohols for pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
Catalysis and Kinetic Studies :
- The compound has been studied for its role in kinetic resolution processes, particularly in the context of secondary alcohols, highlighting its potential in heterogeneous catalysis (Galvão et al., 2018).
- It is used in the study of liquid-phase dehydration of certain compounds in the presence of acid catalysts, furthering our understanding of reaction mechanisms in organic chemistry (Schul’tsev & Panarin, 2010).
Safety and Hazards
This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid breathing mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in inflammation, pain perception, and cellular growth .
Result of Action
Based on the known effects of similar compounds, it’s plausible that the compound could influence cellular signaling, gene expression, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-1-(3-bromophenyl)ethanol . For instance, the compound’s stability could be affected by exposure to light, heat, or certain chemicals.
properties
IUPAC Name |
2-amino-1-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDZOLCWDXTLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621623 | |
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-bromophenyl)ethanol | |
CAS RN |
41147-81-3 | |
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)






![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)
![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)




